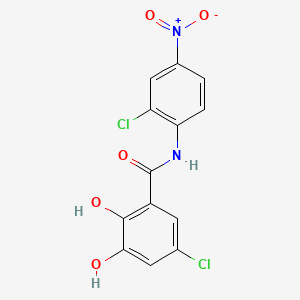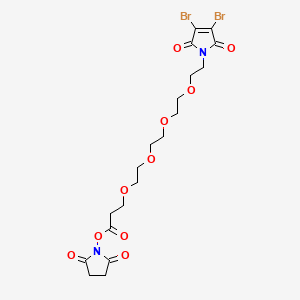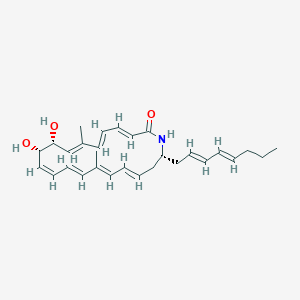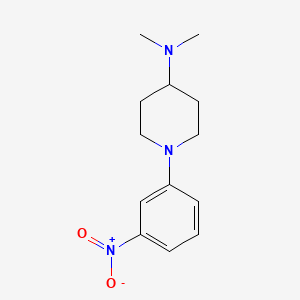
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, isocyanate, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 3-trifluoromethylaniline with chlorobenzene. The process includes stirring and dissolving the reactants, cooling the mixture to 0-10°C, and introducing dry hydrogen chloride to make it saturated. N,N-diisopropylamine is then added to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas and carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The fluorine and trifluoromethyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, N,N-diisopropylamine, and other nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
- 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
- 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
- 1-Fluoro-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry.
属性
分子式 |
C8H3F4NO |
|---|---|
分子量 |
205.11 g/mol |
IUPAC 名称 |
1-fluoro-3-isocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |
InChI 键 |
DQCHFPJYQQAEBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)





![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)





![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
